molecular formula C11H14ClF2NO B1530855 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride CAS No. 1864073-90-4

2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride

Cat. No. B1530855
M. Wt: 249.68 g/mol
InChI Key: XIGCEMRKKTUQSI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride is a compound with a molecular weight of 249.68 g/mol. Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Cognitive Enhancement and Anxiolytic Activity

  • Research Context: 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound similar in structure to 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride, has been studied for its effects on cognitive enhancement and anxiolytic activity. This research demonstrates the potential of pyrrolidine derivatives in treating cognitive disorders.
  • Key Findings: The compound showed positive effects in rodent and primate models of cognitive enhancement and exhibited anxiolytic activity. It also had a reduced tendency to activate peripheral ganglionic type receptors, making it a candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).

Maillard Reaction and Antioxidative Activity

  • Research Context: In the study of Maillard reactions, a type of non-enzymatic browning that occurs in foods, compounds similar to 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride have been identified. These compounds contribute to understanding the chemistry of food processing and preservation.
  • Key Findings: Research identified N-methyl-2-(hydroxymethyl)pyrrole, a compound related to pyrrolidine derivatives, in the Maillard reaction system. This compound and its oligomers exhibited antioxidative activity, relevant to food chemistry and potential health benefits (Tressl et al., 1998).

Catalytic Applications in Organic Synthesis

  • Research Context: Pyrrolidine derivatives, including compounds structurally related to 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride, have been explored for their catalytic properties in organic synthesis.
  • Key Findings: One study demonstrated the use of a benzyl-2,2-diphenyl-4-pentenylamine derivative in intramolecular hydroamination reactions, forming pyrrolidine derivatives. These findings are significant for synthetic chemistry, highlighting the versatility of pyrrolidine-based catalysts (Bender & Widenhoefer, 2005).

Controlled-Release Herbicides

  • Research Context: Compounds similar to 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride have been investigated for their potential use in controlled-release herbicides.
  • Key Findings: Research on 2,4-dichlorophenoxyacetic acid esters of starches, which share some chemical similarities with the subject compound, indicated their potential as controlled-release herbicides. This application is significant for agricultural science and environmental management (Mehltretter et al., 1974).

Safety And Hazards

The safety and hazards associated with 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures, and to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGCEMRKKTUQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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